molecular formula C12H15FN2O B2482367 1-[(4-Fluorophenyl)acetyl]piperazine CAS No. 954276-56-3

1-[(4-Fluorophenyl)acetyl]piperazine

Cat. No.: B2482367
CAS No.: 954276-56-3
M. Wt: 222.263
InChI Key: MWKJJWVOYQYVGP-UHFFFAOYSA-N
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Description

Significance of the Piperazine (B1678402) Scaffold in Medicinal Chemistry and Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold" in medicinal chemistry. evitachem.comsigmaaldrich.com This designation stems from its frequent appearance in the structure of a wide array of biologically active compounds and approved drugs. sigmaaldrich.com The unique characteristics of the piperazine moiety contribute to its widespread use.

The two nitrogen atoms in the ring can be substituted, allowing for the introduction of various functional groups to modulate a molecule's properties. sigmaaldrich.com This structural flexibility enables medicinal chemists to fine-tune aspects such as solubility, lipophilicity, basicity, and target-binding affinity. nih.gov The piperazine core often improves the pharmacokinetic profile of a drug candidate, enhancing properties like oral bioavailability and metabolic stability. sigmaaldrich.comnih.gov

The chemical reactivity of the piperazine nitrogens facilitates its use as a versatile linker to connect different pharmacophores, creating hybrid molecules that can interact with multiple biological targets. sigmaaldrich.com Consequently, piperazine derivatives have been successfully developed for a vast range of therapeutic areas, including cancer, microbial infections, inflammation, and neurological disorders. evitachem.comchemicalbook.comresearchgate.net

Table 1: Therapeutic Applications of Piperazine-Containing Compounds

Therapeutic Area Examples of Biological Activity
Oncology Anticancer, Antiproliferative evitachem.comresearchgate.net
Infectious Diseases Antimicrobial, Antibacterial, Antifungal, Antiviral evitachem.comacgpubs.org
Neurology Antidepressant, Antianxiety, Anticonvulsant evitachem.com
Inflammation Anti-inflammatory, Analgesic chemicalbook.com

Role of Halogenated Phenyl Moieties in Pharmacophore Design and Biological Activity

The incorporation of a halogenated phenyl moiety, such as a 4-fluorophenyl group, is a common and effective strategy in pharmacophore design. A pharmacophore is an abstract concept representing the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The introduction of fluorine, in particular, can profoundly influence a molecule's biological activity.

Fluorine is the most electronegative element, and its small size allows it to often substitute for a hydrogen atom without causing significant steric hindrance. The replacement of a hydrogen atom with fluorine on a phenyl ring can lead to several advantageous changes:

Binding Affinity: Fluorine can alter the electronic properties (pKa) of nearby functional groups, which can enhance binding interactions with target proteins through mechanisms like hydrogen bonding or dipole-dipole interactions.

Lipophilicity: Fluorination can increase the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. This is a key consideration for drugs targeting the central nervous system.

The fluorophenyl group is a key structural feature in various successful drugs, demonstrating its importance in modern drug design. google.com

Overview of 1-[(4-Fluorophenyl)acetyl]piperazine as a Research Chemical Entity

This compound is a research chemical that combines the key structural features discussed: a piperazine scaffold and a 4-fluorophenyl moiety. The compound consists of a piperazine ring where one nitrogen atom is acylated with a 4-fluorophenylacetyl group. This structure makes it an N-substituted piperazine derivative of interest for chemical and biological investigation.

While extensive public data on this specific molecule is limited, its structure suggests it serves as a valuable intermediate or a candidate for biological screening. The synthesis of structurally similar compounds, such as 1-acetyl-4-(4-hydroxyphenyl)piperazine, typically involves the acetylation of the corresponding phenylpiperazine precursor. google.comwipo.int Therefore, a likely synthetic route for this compound is the reaction of 1-(4-fluorophenyl)piperazine (B120373) with 4-fluorophenylacetyl chloride or a related activated carboxylic acid derivative.

Research into more complex molecules containing the this compound core has explored various therapeutic applications. For instance, derivatives have been investigated for their potential as acetylcholinesterase inhibitors for conditions like Alzheimer's disease and as antimicrobial agents. evitachem.comacgpubs.orgnih.gov These studies highlight the potential utility of the this compound scaffold in developing new biologically active agents.

Table 2: Chemical Identity of this compound

Property Value
Chemical Name This compound
Molecular Formula C12H15FN2O
Molecular Weight 222.26 g/mol
Structure A piperazine ring N-acylated with a 2-(4-fluorophenyl)acetyl group.

| Precursor | 1-(4-Fluorophenyl)piperazine sigmaaldrich.comchemicalbook.com |

Further investigation is required to fully characterize the specific chemical properties and biological activity profile of this compound itself.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenyl)-1-piperazin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c13-11-3-1-10(2-4-11)9-12(16)15-7-5-14-6-8-15/h1-4,14H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKJJWVOYQYVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 1-[(4-Fluorophenyl)acetyl]piperazine and Related Analogues

The construction of the amide bond in this compound is the central challenge in its synthesis. The primary approaches to achieve this transformation include traditional acylation techniques, direct coupling of carboxylic acids and amines, multicomponent reactions, and the application of microwave technology to accelerate these processes.

Stepwise Alkylation and Acylation Approaches to N-Substituted Piperazines

A foundational and widely employed method for the synthesis of N-acylpiperazines, including this compound, is the stepwise acylation of a pre-synthesized N-arylpiperazine. This approach involves the reaction of 1-(4-fluorophenyl)piperazine (B120373) with an activated derivative of 4-fluorophenylacetic acid, most commonly the corresponding acyl chloride.

The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or dioxane, in the presence of a base to neutralize the hydrochloric acid generated during the reaction. Common bases used for this purpose include triethylamine (B128534) or potassium carbonate. This method is generally efficient and provides the desired product in good yields. A patent for a similar compound, 1-acetyl-4-(4-hydroxyphenyl)piperazine, describes a process where the corresponding piperazine (B1678402) dihydrobromide salt is reacted with acetic anhydride (B1165640) in the presence of potassium carbonate in 1,4-dioxane, achieving a high yield. This suggests that a similar strategy could be effectively employed for the synthesis of this compound.

Table 1: Illustrative Conditions for Acylation of N-Arylpiperazines

N-ArylpiperazineAcylating AgentBaseSolventTemperatureYield (%)
1-(4-Hydroxyphenyl)piperazineAcetic AnhydrideK₂CO₃1,4-DioxaneReflux>80
1-(3-Trifluoromethylphenyl)piperazineChloroacetyl chlorideN/AN/AN/AN/A
Piperazine4-Fluorobenzoyl chlorideTriethylamineDichloromethaneRoom Temp.N/A

Acid-Amine Coupling Reactions

Direct amide bond formation between a carboxylic acid and an amine, facilitated by a coupling agent, is a cornerstone of modern organic synthesis and is applicable to the preparation of this compound. This method avoids the need to prepare the often-reactive acyl chloride beforehand.

In this approach, 1-(4-fluorophenyl)piperazine is reacted with 4-fluorophenylacetic acid in the presence of a coupling reagent. A multitude of coupling agents have been developed for this purpose, with common examples including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) salts such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP). These reactions are typically performed in aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature. The choice of coupling agent and reaction conditions can be optimized to maximize yield and minimize side reactions.

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, offer a highly efficient route to complex molecules. The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that can be adapted for the synthesis of N-acylpiperazine derivatives. googleapis.com

While a direct synthesis of this compound via an Ugi reaction is not explicitly documented in the provided search results, the general principle can be applied. A hypothetical Ugi reaction could involve 1-(4-fluorophenyl)piperazine as the amine component, an aldehyde, an isocyanide, and a carboxylic acid. Subsequent transformations of the Ugi product could then yield the desired N-acylpiperazine scaffold. For instance, a three-component Ugi coupling using an isocyanate, a benzaldehyde, and N-Boc-piperazine has been employed to access key intermediates for piperazine amides. nih.gov This highlights the potential of MCRs in rapidly generating structural diversity around the piperazine core.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netresearchgate.net This technology is well-suited for the synthesis of this compound and its analogues.

The acylation of piperazines can be significantly expedited under microwave irradiation. For example, the synthesis of various heterocyclic compounds, including piperazine derivatives, has been shown to be more efficient under microwave conditions. researchgate.net In a typical procedure, a mixture of the N-substituted piperazine, the acylating agent, and a base in a suitable solvent is subjected to microwave irradiation at a controlled temperature for a short period. This rapid heating can overcome activation energy barriers more effectively, leading to a faster and often cleaner reaction. Studies have shown that microwave-assisted synthesis of N-arylpiperazines can provide improved yields, especially for sterically hindered substrates.

Precursor Synthesis and Intermediate Utilization in Reaction Pathways

The availability and purity of the starting materials are crucial for the successful synthesis of the target compound. In the case of this compound, the key precursor is 1-(4-fluorophenyl)piperazine.

Synthesis of 1-(4-Fluorophenyl)piperazine and its Role as a Key Intermediate

1-(4-Fluorophenyl)piperazine is a critical building block for the synthesis of the title compound and a wide range of other biologically active molecules. Several synthetic routes to this intermediate have been developed.

One common method involves the reaction of a dihaloethane with 4-fluoroaniline. A more contemporary and versatile approach is the palladium-catalyzed Buchwald-Hartwig amination. This reaction couples an aryl halide, in this case, 1-bromo-4-fluorobenzene (B142099) or 1-chloro-4-fluorobenzene, with piperazine using a palladium catalyst and a suitable phosphine (B1218219) ligand. This method is known for its broad substrate scope and functional group tolerance.

Another established route is the reaction of diethanolamine (B148213) with 4-fluoroaniline. This method typically involves the in-situ formation of a bis(2-chloroethyl)amine (B1207034) derivative from diethanolamine, which then undergoes cyclization with the aniline. For instance, a general and convenient synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine has been described starting from diethanolamine. core.ac.uk

The availability of 1-(4-fluorophenyl)piperazine as a commercial product or through these reliable synthetic methods is fundamental to the successful and efficient production of this compound.

Table 2: Characterization Data of Key Precursor: 1-(4-Fluorophenyl)piperazine and Related Analogues

CompoundMethod1H NMR (Solvent)13C NMR (Solvent)Reference
1-(4-Chlorophenyl)piperazine1H, 13C NMR, DFTδ 1.88 (s, 1H, NH), 2.92 (t, 4H, CH₂), 3.16 (t, 4H, CH₂), 6.83 (d, 2H, Ar-H), 7.29 (d, 2H, Ar-H) (DMSO-d₆)δ 45.4, 49.3, 115.8, 128.6, 129.1, 149.9 (DMSO-d₆)N/A
1-(4-Nitrobenzoyl)piperazine1H, 13C NMR, X-rayδ 1.72 (s, 1H, NH), 2.81 (br s, 2H, Pip-H), 2.96 (br s, 2H, Pip-H), 3.33 (br s, 2H, Pip-H), 3.77 (br s, 2H, Pip-H), 7.56 (d, 2H, Ar-H), 8.27 (d, 2H, Ar-H) (CDCl₃)δ 43.5, 46.0, 46.6, 49.0, 124.0, 128.2, 142.2, 148.5, 163.1 (CDCl₃) nih.gov

Utilization of 1-[Bis(4-fluorophenyl)methyl]piperazine as a Building Block

1-[Bis(4-fluorophenyl)methyl]piperazine has established itself as a pivotal precursor in medicinal chemistry for the synthesis of various active pharmaceutical ingredients (APIs). nih.govossila.com Its difluorobenzhydryl moiety provides a key structural element found in several clinically significant compounds. The primary synthetic utility of this building block lies in nucleophilic substitution reactions, where the secondary amine of the piperazine ring attacks an electrophilic center. ossila.com

A prominent application is in the synthesis of Flunarizine, a calcium channel blocker. ossila.comchemicalbook.com This synthesis is typically achieved through the N-alkylation of 1-[Bis(4-fluorophenyl)methyl]piperazine with a cinnamyl halide, such as cinnamyl chloride. chemicalbook.comgoogle.com The reaction proceeds via a standard SN2 mechanism, effectively coupling the benzhydrylpiperazine core with the cinnamyl group.

Another synthetic route to Flunarizine involves an Fe-catalyzed reaction between 1-[bis(4-fluorophenyl)methyl]-4-[(2E)-3-chloroprop-2-en-1-yl]piperazine and a phenylmagnesium halide. google.com This demonstrates the versatility of the building block in organometallic cross-coupling reactions.

Furthermore, this building block is integral to the creation of novel compounds with potential therapeutic applications. For instance, it has been used to synthesize a series of benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids. nih.gov The synthesis involves a multi-step process starting with the reduction of bis(4-fluorophenyl)methanone, followed by dehydroxy-chlorination and subsequent reaction with piperazine to yield the core building block. nih.gov This intermediate is then further derivatized to produce the final hybrid molecules. nih.gov

The following table summarizes key synthetic applications of 1-[Bis(4-fluorophenyl)methyl]piperazine.

Target MoleculeSynthetic StrategyReactantsReference
FlunarizineNucleophilic Substitution1-[Bis(4-fluorophenyl)methyl]piperazine, Cinnamyl Chloride, Na2CO3, KI chemicalbook.com
FlunarizineFe-catalyzed Cross-Coupling1-[bis(4-fluorophenyl)methyl]-4-[(2E)-3-chloroprop-2-en-1-yl]piperazine, Phenylmagnesium halide google.com
Nitrobenzenesulfonamide HybridsMulti-step synthesis involving amide coupling1-[Bis(4-fluorophenyl)methyl]piperazine, Boc-protected amino acids, Nitro-substituted benzene (B151609) sulfonyl chloride nih.gov
PiperazinylacetamidesNucleophilic Substitution1-[Bis(4-fluorophenyl)methyl]piperazine, Halogenated analogues ossila.com

Advanced Chemical Transformations and Derivatization

Building upon the core piperazine structure, advanced chemical transformations and derivatization techniques allow for the creation of a diverse array of complex molecules. These modifications are crucial for modulating the physicochemical properties and biological activities of the parent compound.

Functional Group Interconversions (e.g., Oxidation, Reduction, Nucleophilic Substitution at Benzyl (B1604629) Positions)

The benzhydryl (or benzyl) position in these piperazine derivatives is a key site for functional group interconversions.

Oxidation: The oxidation of benzhydrylpiperazine derivatives can lead to the formation of new carbonyl functionalities. For example, the oxidation of 1-benzhydrylpiperazine (B193184) with a mercury-EDTA complex results in a mixture of piperazine-2,3-dione and piperazine-3-one. nih.gov This reaction proceeds through the dehydrogenation of the piperazine ring and the side chain, highlighting a method to introduce ketone and amide functionalities into the scaffold. nih.gov

Reduction: While direct reduction of the benzyl C-N bond is a possible transformation, a more common strategy involves the reduction of a precursor ketone. The synthesis of the 1-[Bis(4-fluorophenyl)methyl]piperazine building block itself often starts from the corresponding benzophenone. The reduction of bis(4-fluorophenyl)methanone to bis(4-fluorophenyl)methanol (B1266172) is typically achieved using reducing agents like sodium borohydride. nih.gov This alcohol is then converted to a halide to facilitate the alkylation of piperazine.

Nucleophilic Substitution: Nucleophilic substitution is a cornerstone transformation for this class of compounds. The synthesis of the core structure itself involves the reaction of a benzhydryl halide, such as bis(4-fluorophenyl)chloromethane, with piperazine. google.comnih.gov In this SN2 reaction, the piperazine nitrogen acts as the nucleophile, displacing the halide from the benzylic carbon. This fundamental reaction is widely used to couple the benzhydryl moiety to the piperazine ring. nih.govijpsr.com

Formation of Hybrid Heterocyclic Molecules and Novel Scaffolds

A powerful strategy in drug discovery is the creation of hybrid molecules, where two or more distinct pharmacophoric scaffolds are combined into a single entity. The piperazine nucleus serves as an excellent linker or central scaffold for developing such hybrids.

Researchers have synthesized a variety of hybrid molecules by coupling the piperazine core with other heterocyclic systems. For instance, novel hybrids have been created by linking a 1-(4-fluorophenyl)piperazine skeleton to 1,3,4-oxadiazole (B1194373) and 4-oxo-2-thioxo-1,3-thiazolidine moieties. researchgate.net The synthetic pathway often involves preparing a key hydrazide intermediate from the parent piperazine, which is then cyclized with reagents like carbon disulfide to form the desired heterocyclic ring. researchgate.net

Another approach involves the synthesis of piperazine-linked bergenin (B1666849) heterocyclic hybrids bearing arylthiazolyl and benzothiazolyl groups. nih.gov These complex molecules are constructed using multi-step synthetic sequences, often culminating in a Mannich reaction to attach the piperazine-heterocycle conjugate to the bergenin core. nih.govnih.gov

The development of pyrimidine-piperazine hybrids has also been explored, where the piperazine moiety is coupled to a pyrimidine (B1678525) ring to enhance biological activity. tandfonline.com Similarly, new series of piperazine hybrids containing coumarin, isatin, and 1,2,4-triazol-3-thiol moieties have been synthesized from a 2-[4-(4-nitrophenyl)piperazin-1-yl]acetohydrazide intermediate. lew.ro

The table below presents examples of hybrid heterocyclic systems derived from piperazine scaffolds.

Hybrid Heterocycle ClassLinked MoietySynthetic StrategyReference
Oxadiazole/Thiazolidine Hybrids1,3,4-Oxadiazole, 4-Oxo-2-thioxo-1,3-thiazolidineCyclization of a piperazine-hydrazide intermediate researchgate.net
Bergenin HybridsArylthiazole, BenzothiazoleMulti-step synthesis including Mannich reaction nih.govnih.gov
Coumarin/Isatin HybridsCoumarin, Isatin, 1,2,4-Triazol-3-thiolDerivatization of a piperazine-acetohydrazide intermediate lew.ro
Pyrimidine HybridsPyrimidineCoupling of substituted piperazine to pyrimidine ring tandfonline.com

These synthetic strategies underscore the chemical tractability of the piperazine scaffold, allowing for extensive derivatization and the creation of structurally complex and diverse hybrid molecules.

Computational Chemistry and Molecular Modeling Studies

Ligand-Based Computational Approaches

Ligand-based drug design (LBDD) methods are utilized when the three-dimensional structure of the biological target is unknown or poorly characterized. These approaches rely on the analysis of a set of molecules known to be active to derive a model that predicts the activity of new, untested compounds.

Pharmacophore Modeling for Activity Prediction

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. For classes of compounds including the piperazine (B1678402) moiety, pharmacophore models are instrumental in virtual screening and activity prediction.

A common application for piperazine-containing compounds is the inhibition of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. nih.govmdpi.com A predictive pharmacophore model for FAAH inhibitors typically includes features such as hydrogen-bond acceptors, aromatic hydrophobic units, and aromatic rings. nih.gov For 1-[(4-Fluorophenyl)acetyl]piperazine, the key pharmacophoric features would likely consist of:

An aromatic ring feature from the 4-fluorophenyl group.

A hydrogen bond acceptor feature from the carbonyl oxygen of the acetyl group.

A potential hydrophobic feature associated with the phenyl ring.

A positive ionizable feature on the distal nitrogen of the piperazine ring, depending on its protonation state.

These features, when mapped onto the compound, provide a template to screen large chemical databases for novel molecules with potential FAAH inhibitory activity or activity against other relevant targets.

Physicochemical Similarity Analysis in Drug Discovery

Physicochemical similarity analysis, often as part of Quantitative Structure-Activity Relationship (QSAR) studies, correlates the biological activity of a series of compounds with their physicochemical properties or "descriptors." These descriptors can be constitutional (e.g., molecular weight, atom counts), topological, or quantum-chemical in nature.

For piperazine and keto-piperazine derivatives, QSAR models have been successfully developed to predict their inhibitory activity against enzymes like renin. unica.it A hypothetical QSAR study on a series of analogs of this compound might involve calculating various molecular descriptors and correlating them with a measured biological activity, such as IC50 values against a specific enzyme. Important descriptors could include properties influenced by the 4-fluoro substitution, such as dipole moment and electronic parameters, as well as shape and size descriptors.

Table 1. Illustrative Physicochemical Descriptors for a Series of N-Acylpiperazine Analogs.
CompoundMolecular Weight (g/mol)LogPTopological Polar Surface Area (Ų)Number of Rotatable Bonds
1-(Phenylacetyl)piperazine204.281.3532.342
This compound222.271.5432.342
1-[(4-Chlorophenyl)acetyl]piperazine238.721.9832.342
1-(Cyclohexylacetyl)piperazine210.332.1032.342

Structure-Based Computational Approaches

When the 3D structure of the target protein is available, structure-based drug design (SBDD) methods can be employed. These techniques model the direct interaction between the ligand and its receptor, providing detailed insights into the binding mechanism.

Molecular Docking Simulations for Ligand-Target Binding Mode Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules to the active site of a protein. For this compound, docking studies could be performed against various targets where piperazine derivatives have shown activity, such as FAAH or monoamine oxidase B (MAO-B). mdpi.comnih.gov

In a hypothetical docking simulation of this compound into the active site of human FAAH (PDB: 3QK5), the compound would be positioned to interact with key residues. mdpi.com The carbonyl oxygen would likely form a crucial hydrogen bond with the catalytic residue Ser241. mdpi.com The 4-fluorophenyl group would extend into a hydrophobic channel, making favorable van der Waals contacts, while the piperazine ring could interact with residues near the cytosolic port of the enzyme. nih.gov The fluorine atom itself can modulate electronic properties and may participate in specific interactions, such as with backbone amides or aryl groups in the binding pocket. usd.edu

Table 2. Illustrative Molecular Docking Results of this compound and Analogs against MAO-B.
CompoundDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
This compound-8.4Tyr435, Tyr398, Gln206π-π stacking, H-bond
1-[(2-Fluorophenyl)acetyl]piperazine-8.2Tyr435, Tyr398, FADπ-π stacking, Hydrophobic
1-(Phenylacetyl)piperazine-8.1Tyr435, Tyr398π-π stacking
Rasagiline (Reference)-6.5Tyr435, Tyr398, Cys172π-π stacking, Covalent

Note: Data are illustrative and based on typical results for similar compounds docked into the MAO-B active site (PDB: 2BYB). researchgate.net

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the compound-target complex, allowing researchers to assess its stability and flexibility over time. Starting from a docked pose, an MD simulation calculates the motion of every atom in the system over a period, typically nanoseconds to microseconds.

For a complex of this compound with an enzyme like MAO-B, MD simulations would reveal the stability of the key interactions identified in docking. nih.gov Analysis of the simulation trajectory would include calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess conformational stability. A stable complex would show minimal fluctuations in RMSD after an initial equilibration period. Furthermore, root-mean-square fluctuation (RMSF) analysis can identify which parts of the protein and ligand are flexible or rigid during the simulation.

Table 3. Illustrative MD Simulation Stability Metrics for Ligand-MAO-B Complexes (100 ns).
ComplexAverage Ligand RMSD (Å)Average Protein Backbone RMSD (Å)Key H-Bonds Maintained (%)
MAO-B + this compound1.8 ± 0.42.7 ± 0.6Gln206 (75%)
MAO-B + Rasagiline1.2 ± 0.32.5 ± 0.5N/A (Covalent)
Apo MAO-B (no ligand)N/A3.1 ± 0.8N/A

Note: Data are representative of typical MD simulation results for small molecule inhibitors. nih.gov

Free Energy Calculations (e.g., MM/GBSA) for Binding Affinity Estimation

While docking provides a score, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a more rigorous estimation of the binding free energy (ΔG_bind). nih.govnih.gov This "end-state" method calculates the free energy difference between the bound complex and the unbound receptor and ligand by analyzing snapshots from an MD simulation. nih.gov

The total binding free energy is decomposed into several components, including van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy. researchgate.netresearchgate.net This breakdown helps to identify the primary driving forces for binding. For this compound, MM/GBSA calculations could quantify the favorable contributions from hydrophobic and van der Waals interactions of the fluorophenyl group and the electrostatic contributions from hydrogen bonding of the acetyl group. nih.govmdpi.com Comparing the calculated ΔG_bind for a series of analogs can provide a ranking of their binding potencies that can be correlated with experimental data. nih.gov

Table 4. Illustrative MM/GBSA Binding Free Energy Components (kcal/mol) for a Ligand-MAO-B Complex.
Energy ComponentValue (kcal/mol)
ΔE_vdW (van der Waals)-45.2 ± 3.1
ΔE_elec (Electrostatic)-20.5 ± 2.5
ΔG_polar (Polar Solvation)+38.8 ± 4.0
ΔG_nonpolar (Nonpolar Solvation)-4.9 ± 0.5
ΔG_bind (Total Binding Free Energy) -31.8 ± 4.5

Note: Values are illustrative for a potent, non-covalent inhibitor and represent typical contributions to binding affinity. nih.govresearchgate.net

Based on a comprehensive search of available scientific literature, detailed preclinical pharmacological data specifically for the compound “this compound” corresponding to the requested outline is not available in the public domain.

The search did not yield specific quantitative affinity data (Kᵢ values), functional characterization at sigma, serotonergic, dopaminergic, or adrenergic receptors, or any enzyme inhibition and modulation studies for this exact molecule.

Scientific studies in this area tend to focus on more complex derivatives of piperazine that are specifically designed and synthesized to achieve high affinity and selectivity for particular biological targets. While there is extensive research on various arylpiperazine compounds, the specific data required to populate the detailed sections and subsections for "this compound" has not been published.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for "this compound" at this time.

Preclinical Pharmacological Investigations: Mechanistic Insights

In Vitro Biological Activity Assessments

Specific assessments of the in vitro biological activities of 1-[(4-Fluorophenyl)acetyl]piperazine, particularly concerning its anticancer potential, are not described in the available literature.

There is no published research available that investigates the anticancer properties of this compound against specific cancer cell lines.

Due to the absence of studies on its anticancer activity, there are no data tables or research findings related to dose-dependent cytotoxicity or cell viability assays for this compound. Information regarding its IC₅₀ or GI₅₀ values in various cancer cell lines is not available.

Investigation of Anticancer Activities in Defined Cancer Cell Lines

Effects on Cellular Metabolic Activity (e.g., Glycolysis)

Currently, there is a lack of specific research in publicly available scientific literature detailing the direct effects of this compound on cellular metabolic pathways such as glycolysis. While the broader class of piperazine (B1678402) derivatives is vast, dedicated studies to elucidate the metabolic impact of this particular compound have not been reported.

Assessment of Antimicrobial Properties (e.g., Antibacterial, Antifungal)

The 1-(4-fluorophenyl)piperazine (B120373) scaffold is a constituent of various hybrid molecules that have been evaluated for their antimicrobial capabilities. Although research on this compound itself is limited, studies on its derivatives provide significant insights into its potential antibacterial and antifungal properties.

A number of studies have synthesized and screened compounds derived from the 1-(4-fluorophenyl)piperazine skeleton, revealing good to moderate antibacterial activity. researchgate.net For instance, certain Mannich bases derived from this core structure have demonstrated potent activity against test microorganisms, with minimum inhibitory concentration (MIC) values ranging between 0.24 and 1.9 μg/mL. researchgate.net Furthermore, a series of 2,4,6-trisubstituted-s-triazines incorporating a para-fluorophenylpiperazine moiety showed potent and broad-spectrum antibacterial activity. nih.gov One such compound was particularly effective against E. coli, with an MIC of 3.125 μgmL−1, a potency equipotent to the standard drug ciprofloxacin (B1669076) in that study. nih.gov In general, N-aryl piperazine derivatives have been found to exhibit significant activity against various bacterial strains. nih.gov However, their efficacy against fungal strains has been reported to be lower. nih.gov

The following table summarizes the antimicrobial activities of selected compounds containing the 1-(4-fluorophenyl)piperazine moiety.

Derivative ClassTarget Organism(s)Key Findings
Mannich bases of 1,2,4-triazoleVarious bacteriaPotent activity, with MIC values as low as 0.24 μg/mL. researchgate.net
2,4,6-Trisubstituted-s-triazinesS. epidermidis, K. pneumoniae, P. aeruginosa, E. coliBroad-spectrum activity; MIC of 3.125 μgmL−1 against E. coli. nih.gov
General N-Aryl PiperazinesS. aureus, P. aeruginosa, S. epidermidis, E. coliSignificant activity against bacterial strains. nih.gov
Hybrid 1,3,4-oxadiazole (B1194373)/thiazolidineVarious bacteriaDisplayed good-moderate antibacterial activity. researchgate.net

Neuropharmacological Effects in Preclinical Models (e.g., Anxiolytic-like, Antidepressant-like Activity)

The phenylpiperazine scaffold is a well-established pharmacophore in the design of centrally acting agents. Numerous derivatives incorporating this structure have been investigated in preclinical models, demonstrating potential anxiolytic-like and antidepressant-like activities.

Studies on novel piperazine derivatives have shown that these compounds can elicit significant anxiolytic and antidepressant-like effects in rodent models such as the elevated plus-maze and forced swimming tests. nih.govnih.gov The mechanism of action for these effects often involves the serotonergic system. For example, the anxiolytic and antidepressant effects of certain derivatives were abolished by pretreatment with a 5-HT1A receptor antagonist (WAY100635), strongly suggesting the involvement of this receptor pathway. nih.govnih.gov This indicates that compounds based on this structure may act as agonists or partial agonists at 5-HT1A receptors. nih.gov

The table below details the neuropharmacological findings for representative phenylpiperazine derivatives.

Compound/DerivativePreclinical ModelObserved EffectPostulated Mechanism
LQFM213 (Piperazine derivative)Elevated Plus Maze, Forced Swim TestAnxiolytic-like & Antidepressant-likeInvolvement of the serotonergic pathway (5-HT1A receptor). nih.gov
LQFM005 (Phenylpiperazine derivative)Elevated Plus Maze, Forced Swim TestAnxiolytic-like & Antidepressant-likePutative activation of 5-HT1A receptors. nih.gov
Compound 3o/4p (Arylpiperazine derivatives)Elevated Plus MazeAnxiolyticDirect 5-HT1A receptor participation. nih.gov

Modulation of Plant Auxin Response Pathways

Direct research into the effects of this compound on plant auxin response pathways has not been reported. However, studies on structurally related piperazine compounds indicate that this chemical class has the potential to interact with plant hormonal systems. For example, the compound 1-[(4-bromophenoxy) acetyl]-4-[(4-fluorophenyl) sulfonyl] piperazine (ASP), which shares the piperazine core but differs significantly in its substituents, was found to activate an auxin response in Arabidopsis thaliana. This suggests that the piperazine scaffold can be a viable backbone for developing molecules that modulate plant growth and development, although the specific activity of this compound remains uninvestigated.

Structure-Activity Relationship (SAR) Studies

The biological activity of phenylpiperazine derivatives is highly dependent on the nature and position of substituents on both the phenyl and piperazine rings.

Influence of Fluorine Substitution and Phenyl Ring Modifications

The fluorine atom on the phenyl ring is a critical feature that influences the pharmacological profile of these compounds. In medicinal chemistry, fluorine substitution is a common strategy to block metabolic oxidation by cytochrome P450 enzymes, thereby increasing a drug's metabolic stability and effectiveness. mdpi.com

SAR studies on a series of inhibitors of human equilibrative nucleoside transporters (ENTs) revealed that the presence of a halogen substitute, such as fluorine, on the phenyl moiety next to the piperazine ring was essential for their biological activity. polyu.edu.hk The position of the fluorine atom can also be crucial; for instance, placing a fluoro group at the para-position (as in the title compound) can enhance potency in some contexts, whereas placing it at other positions may lead to a loss of activity. mdpi.com

Modifications to other positions on the phenyl ring also significantly impact activity. A study on arylpiperazines designed to bind serotonin (B10506) and dopamine (B1211576) receptors found that adding electron-withdrawing groups to the para position of the phenyl ring (relative to the piperazine) led to a strong reduction in binding affinity for both 5-HT(1A) and D(2A) receptors. nih.gov This demonstrates that the electronic properties of the phenyl ring are a key determinant of receptor interaction.

Positional Isomerism and Substituent Effects on the Piperazine Ring

The piperazine ring itself is a versatile scaffold that allows for extensive modification. nih.gov The two nitrogen atoms are key points for substitution, and their basicity and ability to form hydrogen bonds are crucial for the pharmacokinetic properties of the molecules, such as solubility and bioavailability. nih.govnih.gov

SAR studies consistently highlight the importance of the substituent at the N-4 position of the piperazine ring for determining biological activity. nih.gov While substitutions on the nitrogen atoms are common, with approximately 80% of piperazine-containing drugs being modified only at these positions, modifications on the carbon atoms of the piperazine ring are less frequent. researchgate.net The introduction of substituents on the ring's carbon atoms offers a strategy to increase structural diversity and potentially improve interaction with biological targets. researchgate.net The structural complexity around the piperazine ring, including its incorporation into more rigid polycyclic structures, is a key variable in drug design. mdpi.com The relative flexibility of the piperazine ring, unless constrained, allows it to adopt conformations suitable for binding to various biological targets.

Impact of the Acetyl Linker and Aromatic Tail Modifications on Biological Potency and Selectivity

The biological activity of 1-arylpiperazine derivatives is profoundly influenced by the nature of the substituent on the second nitrogen atom. In the case of this compound, the acetyl linker and the 4-fluorophenyl "tail" are critical determinants of its interaction with biological targets.

The Acetyl Linker: The introduction of an acetyl group via an amide linkage to the piperazine ring has significant electronic and conformational consequences. The electron-withdrawing nature of the carbonyl group in the acetyl moiety can decrease the basicity of the adjacent piperazine nitrogen. This alteration in pKa can, in turn, affect the compound's pharmacokinetic properties and its ability to form ionic interactions with target receptors under physiological conditions.

Studies on related series of arylpiperazine derivatives have demonstrated the importance of the linker for biological activity. For instance, in a series of arylpiperazine-1,2-benzothiazine derivatives, compounds with a two-carbon linker incorporating a carbonyl group (an acetoxy linker) exhibited inhibitory activity against both COX-1 and COX-2, whereas analogs with a three-carbon aliphatic linker were selective for COX-1. nih.gov This suggests that the presence and orientation of the carbonyl group within the linker are crucial for determining selectivity towards different biological targets. While direct modification of the acetyl linker in this compound has not been extensively reported in publicly available literature, these findings from analogous series underscore the linker's critical role in defining the compound's selectivity profile.

Aromatic Tail Modifications: The substitution pattern on the N-phenyl ring of arylpiperazine compounds is a key factor in modulating their affinity and selectivity for various receptors. In the parent compound, the 4-fluoro substituent on the phenyl ring plays a significant role. Fluorine, being a small and highly electronegative atom, can alter the electronic properties of the aromatic ring and participate in specific interactions, such as hydrogen bonding or dipole-dipole interactions, with receptor binding sites.

While specific SAR studies on this compound are not widely available, research on other N-arylpiperazine series provides valuable insights. For example, in a series of N-arylpiperazines targeting the 5-HT1A receptor, the position and nature of substituents on the phenyl ring dramatically influenced binding affinity. nih.gov Generally, ortho-substitution was found to be more favorable than meta or para substitution for this particular target. nih.gov Such findings highlight the sensitivity of receptor pockets to the steric and electronic properties of the aromatic tail. Therefore, modifications to the 4-fluorophenyl group of this compound, such as altering the position of the fluorine atom or replacing it with other substituents, would be expected to significantly impact its biological potency and selectivity.

Comparative Analysis of Heterocyclic Core Structures (e.g., Piperazine vs. Homopiperazine)

The replacement of the piperazine core with its seven-membered homolog, homopiperazine (B121016) (1,4-diazepane), is a common strategy in medicinal chemistry to explore the impact of conformational flexibility and the spatial arrangement of the nitrogen atoms on biological activity. Homopiperazine is considered a valuable bioisostere of piperazine and is incorporated in several approved drugs. nih.govresearchgate.net

The additional methylene (B1212753) unit in the homopiperazine ring imparts greater conformational flexibility compared to the relatively rigid chair-boat equilibrium of the piperazine ring. This increased flexibility can allow for a different orientation of the substituents, potentially leading to altered interactions with the target binding site. The distance and relative orientation of the two nitrogen atoms are also different, which can be critical for compounds that require interaction with multiple binding points on a receptor or enzyme.

While a direct comparative analysis of this compound and its homopiperazine counterpart is not available in the reviewed literature, studies on other classes of bioactive molecules provide a strong rationale for such investigations. For instance, in the development of certain anticancer agents, the homopiperazine analogue of a lead compound was found to exhibit comparable in vitro anti-proliferative activity to the parent piperazine compound. This suggests that for some biological targets, the increased ring size and flexibility of the homopiperazine core are well-tolerated and can maintain or even enhance biological activity.

The decision to utilize a piperazine or homopiperazine core in drug design is often empirically driven, as the optimal heterocyclic scaffold is highly dependent on the specific topology of the target's binding site. A comparative analysis within the 1-[(4-Fluorophenyl)acetyl] scaffold would be a logical step in optimizing the pharmacological profile of this chemical series.

FeaturePiperazine CoreHomopiperazine CoreImplication for 1-[(4-Fluorophenyl)acetyl] Scaffold
Ring Size 6-membered7-memberedAlters the overall size and shape of the molecule.
Conformation Relatively rigid (chair/boat)More flexibleMay allow for different binding poses and interactions with the target.
N-N Distance ShorterLongerCan affect interactions with targets that bind to both nitrogen atoms.
Basicity (pKa) Can be influenced by substituentsCan be influenced by substituents, may differ slightly from piperazineAffects ionization at physiological pH and potential for ionic interactions.

Information regarding the metabolic pathways of this compound in preclinical models is not available in publicly accessible scientific literature.

A comprehensive search for research data pertaining to the in vitro metabolism of this compound did not yield specific findings. Consequently, the detailed article focusing on its metabolic pathways and enzyme interactions as per the requested outline cannot be generated.

There is no available information on the following topics for this compound:

In Vitro Metabolic Stability Assessments: No studies characterizing the compound's stability using liver microsomes or S9 fractions were found.

Metabolic Soft Spots: There is no published identification of metabolically labile sites on the molecule.

Key Metabolic Pathways: Specific details on biotransformation processes such as defluorination, aromatic ring oxidation, or conjugation reactions are not documented.

Without primary research data, it is not possible to create the requested data tables or provide a detailed analysis of the compound's metabolic fate in preclinical models.

Metabolic Pathways and Enzyme Interactions Preclinical Models

Cytochrome P450 (CYP) Enzyme Inhibition Profiling and Potential for Drug-Drug Interactions

Consequently, key metrics often used to evaluate the potential for drug-drug interactions, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for 1-[(4-Fluorophenyl)acetyl]piperazine, have not been established. Without these fundamental in vitro data, a definitive assessment of its potential to act as a perpetrator in pharmacokinetic drug-drug interactions by inhibiting the metabolism of co-administered medications cannot be made.

While research exists for structurally related piperazine (B1678402) derivatives, which have demonstrated varying degrees of CYP inhibition, such findings cannot be directly extrapolated to this compound due to the specific structural contributions of the (4-Fluorophenyl)acetyl moiety to the molecule's interaction with enzyme active sites. The potential for this compound to inhibit CYP enzymes remains uncharacterized in preclinical models.

Analytical Methodologies for Characterization and Detection

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 1-[(4-Fluorophenyl)acetyl]piperazine.

Infrared (IR) spectroscopy is a fundamental technique used to identify the characteristic functional groups within a molecule. For this compound, the IR spectrum reveals key absorption bands that confirm its structure. A significant peak is observed in the region of 1645-1660 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the tertiary amide group. Another important feature is the C-N stretching vibration of the piperazine (B1678402) ring, which typically appears in the range of 1130-1140 cm⁻¹. The presence of the fluorophenyl group is confirmed by C-F stretching vibrations, usually found in the 1150-1250 cm⁻¹ region, and aromatic C-H stretching peaks above 3000 cm⁻¹.

Functional Group Characteristic Absorption Band (cm⁻¹)
Amide C=O Stretch1645-1660
Piperazine C-N Stretch1130-1140
Aromatic C-F Stretch1150-1250
Aromatic C-H Stretch>3000

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the protons of the piperazine ring typically appear as multiplets in the range of 2.70-3.60 ppm. The methylene (B1212753) protons of the acetyl group (CH₂) adjacent to the carbonyl group are observed as a singlet at approximately 3.65 ppm. The aromatic protons of the 4-fluorophenyl ring exhibit characteristic splitting patterns in the aromatic region, typically between 7.00 and 7.30 ppm.

The ¹³C NMR spectrum further confirms the structure. The carbonyl carbon of the amide group gives a signal in the downfield region, around 168-170 ppm. The carbons of the piperazine ring resonate in the range of 40-50 ppm. The methylene carbon of the acetyl group is typically found around 41 ppm. The carbons of the 4-fluorophenyl ring show distinct signals in the aromatic region (115-165 ppm), with the carbon attached to the fluorine atom exhibiting a characteristic coupling constant (J-coupling).

¹H NMR Chemical Shifts (ppm) Assignment
2.70-3.60 (multiplets)Piperazine ring protons
3.65 (singlet)Acetyl CH₂ protons
7.00-7.30 (multiplets)4-Fluorophenyl ring protons
¹³C NMR Chemical Shifts (ppm) Assignment
~40-50Piperazine ring carbons
~41Acetyl CH₂ carbon
~115-1654-Fluorophenyl ring carbons
~168-170Amide C=O carbon

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous confirmation of the molecular formula, C₁₂H₁₅FN₂O. The exact mass can be calculated and compared with the experimentally determined value to ensure high confidence in the compound's identity.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. Under electron ionization (EI) or electrospray ionization (ESI), the molecule undergoes characteristic fragmentation. Common fragmentation pathways include the cleavage of the amide bond, leading to the formation of the 4-fluorophenylacetyl cation and the piperazine radical cation. Further fragmentation of the 4-fluorophenylacetyl cation can result in the formation of the 4-fluorobenzyl cation.

Ion m/z (mass-to-charge ratio) Identity
[M+H]⁺~223.12Protonated molecular ion
Fragment 1~137.054-Fluorophenylacetyl cation
Fragment 2~109.044-Fluorobenzyl cation
Fragment 3~85.09Piperazine radical cation

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of volatile and thermally stable compounds like this compound. In this technique, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, providing a unique mass spectrum that can be used for identification and quantification. The retention time in the GC column and the mass spectrum serve as two independent parameters for confident identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced variations, such as tandem mass spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS), are highly sensitive and specific methods for the analysis of this compound in complex matrices, including biological fluids. These techniques are particularly useful for identifying and quantifying metabolites of the compound.

In LC-MS, the sample is first separated by liquid chromatography based on its polarity and affinity for the stationary and mobile phases. The eluent from the LC column is then introduced into the mass spectrometer for detection. The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This provides a high degree of selectivity and sensitivity, making it an ideal technique for trace-level analysis and pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a cornerstone technique for the quantitative analysis and purity assessment of this compound. The compound's molecular structure, which incorporates a phenyl ring and an amide group, contains chromophores that absorb UV radiation, making it well-suited for this detection method.

A typical reversed-phase HPLC (RP-HPLC) method is employed for the analysis. The separation is achieved on a nonpolar stationary phase, such as an octadecylsilane (B103800) (C18) column, with a polar mobile phase. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) buffer), which can be run in either isocratic or gradient elution mode to achieve optimal separation from impurities or related substances. nih.gov The fluorophenyl and acetyl moieties of the molecule allow for sensitive detection at specific UV wavelengths, typically around 239 nm. nih.govcaymanchem.com Method validation would include parameters such as linearity, precision, accuracy, selectivity, and the limits of detection (LOD) and quantification (LOQ) to ensure the method is reliable for its intended purpose. nih.gov

Table 1: Example HPLC-UV Parameters for this compound Analysis

Parameter Condition
Column Octadecyl C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 239 nm
Injection Volume 10 µL

| Column Temperature | 30°C |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound. It is particularly valuable for monitoring the progress of its synthesis and for preliminary purity checks. The technique relies on the differential partitioning of components between a stationary phase (typically silica (B1680970) gel coated on a plate) and a liquid mobile phase. nih.gov

In a typical application, a small spot of the reaction mixture is applied to a TLC plate (e.g., silica gel 60 F254). The plate is then placed in a sealed chamber containing a suitable mobile phase, or eluent. A common solvent system for piperazine derivatives is a mixture of butanol, acetic acid, and water. nih.gov As the solvent moves up the plate via capillary action, the components of the mixture separate based on their polarity. The less polar compounds travel further up the plate, resulting in higher retention factor (Rf) values, while more polar compounds have a stronger interaction with the silica gel and exhibit lower Rf values.

Visualization of the separated spots is commonly achieved under UV light (at 254 nm), where the aromatic ring of the compound will quench the fluorescence of the indicator in the TLC plate, causing a dark spot to appear. By comparing the Rf value of the product spot with those of the starting materials (e.g., 1-(4-fluorophenyl)piperazine (B120373) and (4-fluorophenyl)acetyl chloride), the progress of the reaction can be effectively monitored. The disappearance of starting material spots and the appearance of a new product spot indicate reaction progression.

Table 2: Hypothetical TLC Data for Synthesis of this compound

Compound Rf Value*
1-(4-Fluorophenyl)piperazine (Starting Material) 0.25
(4-Fluorophenyl)acetyl chloride (Starting Material) 0.80
This compound (Product) 0.55

*In a hypothetical solvent system of Ethyl Acetate/Hexane (1:1) on a silica gel plate.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements (like fluorine and oxygen) within a sample of this compound. This destructive method provides critical data for verifying the empirical formula of the newly synthesized compound and confirming its stoichiometric purity.

The molecular formula for this compound is C₁₂H₁₅FN₂O. Based on the atomic weights of its constituent elements, a theoretical elemental composition can be calculated. An experimental analysis is then performed on a highly purified sample of the compound. The experimentally determined percentages are compared against the theoretical values. A close correlation between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's identity and purity, confirming that the correct ratio of elements is present.

Table 3: Elemental Composition of this compound (C₁₂H₁₅FN₂O)

Element Theoretical Mass %
Carbon (C) 64.85%
Hydrogen (H) 6.80%
Fluorine (F) 8.55%
Nitrogen (N) 12.60%

Chemical Derivatization Techniques for Enhanced Analytical Detection and Quantification

Chemical derivatization is a strategy used to modify an analyte to enhance its detectability or improve its chromatographic properties. While this compound itself is UV-active, this technique is highly relevant for detecting and quantifying potential precursors or related impurities that may lack a strong chromophore, such as piperazine or its parent amine, 1-(4-fluorophenyl)piperazine, especially at trace levels. thermofisher.com

The secondary amine group in these precursors can be reacted with a derivatizing agent to attach a moiety with strong UV absorbance or fluorescence properties. sdiarticle4.com This pre-column derivatization significantly enhances analytical sensitivity. thermofisher.com A variety of reagents are available for derivatizing secondary amines, including 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), dansyl chloride (DNS-Cl), and 9-fluorenylmethyl chloroformate (FMOC-Cl). thermofisher.comsdiarticle4.com

For instance, reacting an impurity like 1-(4-fluorophenyl)piperazine with NBD-Cl under mild alkaline conditions yields a highly colored and UV-active derivative. This product can then be easily separated and quantified using standard HPLC-UV instrumentation at a wavelength where the parent compound has minimal interference, allowing for precise determination of trace-level impurities. researchgate.net

Table 4: Common Derivatizing Agents for Secondary Amines

Derivatizing Agent Abbreviation Functional Group Targeted Detection Method Enhanced
4-Chloro-7-nitrobenzofuran NBD-Cl Primary & Secondary Amines UV-Visible / Fluorescence
Dansyl chloride DNS-Cl Primary & Secondary Amines UV / Fluorescence
9-Fluorenylmethyl chloroformate FMOC-Cl Primary & Secondary Amines UV / Fluorescence

Q & A

Q. What are the standard synthetic routes for preparing 1-[(4-Fluorophenyl)acetyl]piperazine and its derivatives?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the chloroacetyl group in related compounds (e.g., 1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine) reacts with amines, alcohols, or thiols to form amides, esters, or thioesters, respectively . Click chemistry approaches, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), are also employed. A representative protocol uses CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in a H₂O:DCM (1:2) solvent system at ambient temperature for triazole formation . Optimization includes monitoring reaction progress via TLC and purification via silica gel chromatography.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and fluorine integration . High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity. High-Performance Liquid Chromatography (HPLC) with UV detection ensures compound homogeneity. X-ray crystallography, when feasible, resolves stereochemical ambiguities, as demonstrated in structural studies of fluorophenyl-piperazine derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?

  • Methodological Answer : SAR studies require systematic variation of substituents on the phenyl or piperazine moieties. For instance:
  • Fluorine positioning : Para-substitution (vs. ortho/meta) enhances enzyme inhibition due to electronic effects .
  • Side-chain modifications : Introducing amide or triazole groups (via click chemistry) improves solubility and target affinity .
    Computational tools like molecular docking (e.g., AutoDock Vina) predict binding interactions with targets like CDC25B phosphatase or 5-HT2A receptors . Bioactivity data should be statistically analyzed (e.g., IC₅₀ comparisons, ANOVA) to identify significant trends.

Q. What methodological approaches resolve contradictions in reported enzyme inhibition data for fluorophenyl-piperazine derivatives?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., substrate concentrations, pH) or structural nuances. Strategies include:
  • Standardized assays : Replicate experiments under controlled conditions (e.g., fixed hCA I/II isoenzyme concentrations ).
  • Meta-analysis : Pool data from multiple studies to identify outliers or confounding factors (e.g., purity discrepancies).
  • Kinetic studies : Determine inhibition mechanisms (competitive vs. non-competitive) using Lineweaver-Burk plots .
  • Crystallography : Resolve binding modes to clarify steric/electronic influences on activity .

Q. How can researchers design enzyme inhibition assays for this compound derivatives targeting cancer-related pathways?

  • Methodological Answer : Focus on validated oncology targets like CDC25B phosphatase or carbonic anhydrase isoforms (hCA I/II):
  • Assay setup : Use recombinant enzymes (e.g., hCA II at 10 nM) with fluorogenic substrates (e.g., 4-nitrophenyl acetate). Monitor hydrolysis rates spectrophotometrically at 400 nm .
  • Dose-response curves : Test derivatives at 0.1–100 µM to calculate IC₅₀ values. Include positive controls (e.g., acetazolamide for hCA inhibition).
  • Cellular validation : Use MTT assays on cancer cell lines (e.g., MCF-7) to correlate enzyme inhibition with cytotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.